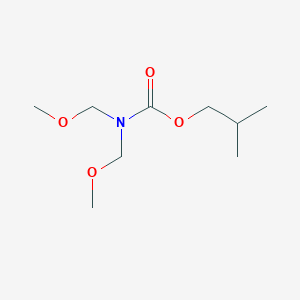
2-Methylpropyl bis(methoxymethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylpropyl bis(methoxymethyl)carbamate is a chemical compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and organic synthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpropyl bis(methoxymethyl)carbamate typically involves the reaction of 2-methylpropylamine with methoxymethyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The general reaction scheme is as follows:
2-Methylpropylamine+Methoxymethyl chloroformate→2-Methylpropyl bis(methoxymethyl)carbamate+HCl
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The reaction temperature is maintained at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified using techniques such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-Methylpropyl bis(methoxymethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different substituted carbamates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can react with the carbamate group under mild conditions.
Major Products Formed
Oxidation: Oxidized carbamate derivatives.
Reduction: Amine derivatives.
Substitution: Substituted carbamates with various functional groups.
Aplicaciones Científicas De Investigación
2-Methylpropyl bis(methoxymethyl)carbamate has several scientific research applications:
Chemistry: Used as a protecting group for amines in organic synthesis. It can be easily installed and removed under mild conditions, making it valuable in peptide synthesis.
Biology: Investigated for its potential use as an enzyme inhibitor. Carbamates are known to inhibit cholinesterase enzymes, which are important in neurotransmission.
Medicine: Explored for its potential as a drug candidate due to its ability to interact with biological targets.
Industry: Used in the production of polymers and other materials due to its reactivity and stability.
Mecanismo De Acción
The mechanism of action of 2-Methylpropyl bis(methoxymethyl)carbamate involves its interaction with specific molecular targets. In biological systems, carbamates can inhibit enzymes such as cholinesterases by forming a covalent bond with the active site of the enzyme. This inhibition can lead to the accumulation of neurotransmitters, affecting nerve signal transmission.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl carbamate: Another carbamate compound with similar chemical properties.
Methyl carbamate: A simpler carbamate with a single methoxy group.
Phenyl carbamate: Contains a phenyl group instead of the 2-methylpropyl group.
Uniqueness
2-Methylpropyl bis(methoxymethyl)carbamate is unique due to its specific structure, which provides distinct reactivity and stability compared to other carbamates. Its bis(methoxymethyl) groups offer additional sites for chemical modification, making it versatile for various applications.
Propiedades
Número CAS |
92506-06-4 |
|---|---|
Fórmula molecular |
C9H19NO4 |
Peso molecular |
205.25 g/mol |
Nombre IUPAC |
2-methylpropyl N,N-bis(methoxymethyl)carbamate |
InChI |
InChI=1S/C9H19NO4/c1-8(2)5-14-9(11)10(6-12-3)7-13-4/h8H,5-7H2,1-4H3 |
Clave InChI |
RKVJGUAZOAITRH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COC(=O)N(COC)COC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


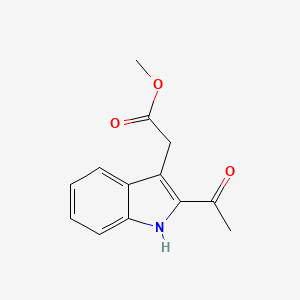
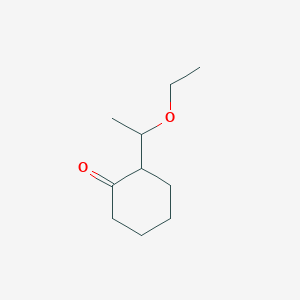
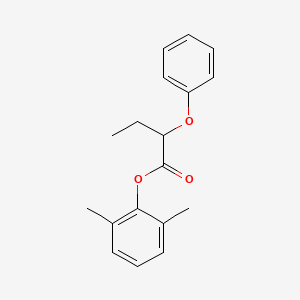
![[(5Z)-5-(2-iodobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B14365659.png)
![1-(3-{[6-(Decylsulfanyl)hexyl]oxy}phenyl)ethan-1-one](/img/structure/B14365664.png)
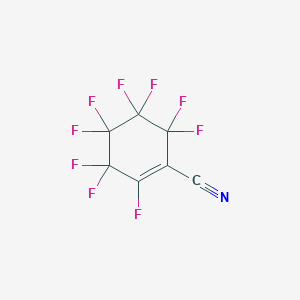
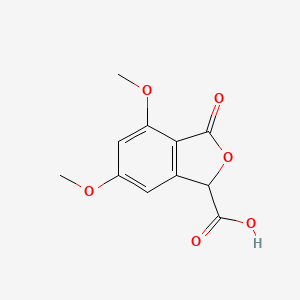
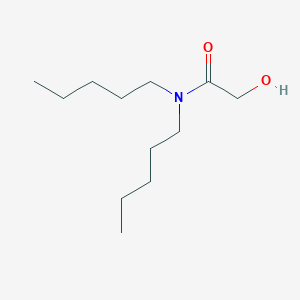

![N-Cyclohexyl-3-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14365702.png)
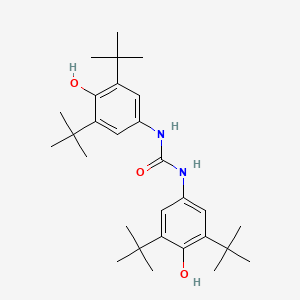
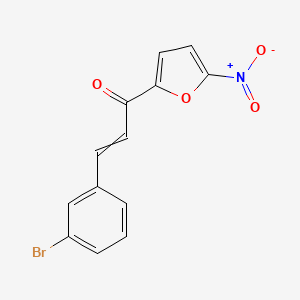
![2,6-Bis[(4-nitrosophenyl)methylidene]cyclohexan-1-one](/img/structure/B14365710.png)

